molecular formula C20H24N2O B11402382 2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole

2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole

Cat. No.: B11402382
M. Wt: 308.4 g/mol
InChI Key: UIXXXRJMSFIXFE-UHFFFAOYSA-N
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Description

2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science. This particular compound features a benzimidazole core substituted with an ethyl group and a butyl chain linked to a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-ethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the etherification of the alkylated benzimidazole with 4-(2-methylphenoxy)butyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or phenoxy groups.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Known for its anticancer properties.

    2-methylbenzimidazole: Used in the synthesis of various pharmaceuticals.

    2-ethylbenzimidazole: Similar in structure but lacks the phenoxy group.

Uniqueness

2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole is unique due to the presence of both the ethyl and phenoxy groups, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-ethyl-1-[4-(2-methylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C20H24N2O/c1-3-20-21-17-11-5-6-12-18(17)22(20)14-8-9-15-23-19-13-7-4-10-16(19)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3

InChI Key

UIXXXRJMSFIXFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3C

Origin of Product

United States

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